TERT-BUTYL (3R,4S)-3-HYDROXY-4-(METHYLAMINO)PIPERIDINE-1-CARBOXYLATE
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Overview
Description
TERT-BUTYL (3R,4S)-3-HYDROXY-4-(METHYLAMINO)PIPERIDINE-1-CARBOXYLATE is a chiral compound with significant interest in the fields of medicinal chemistry and organic synthesis This compound features a piperidine ring, which is a common structural motif in many biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL (3R,4S)-3-HYDROXY-4-(METHYLAMINO)PIPERIDINE-1-CARBOXYLATE typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of Functional Groups: The hydroxy and methylamino groups are introduced through selective functionalization reactions. For instance, hydroxylation can be achieved using oxidizing agents, while methylamination can be done using methylamine under controlled conditions.
Protection and Deprotection Steps: Protecting groups such as tert-butyl are often used to protect sensitive functional groups during the synthesis. These groups are later removed under specific conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing optimized reaction conditions to maximize yield and purity.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Purification Techniques: Using advanced purification methods such as chromatography and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL (3R,4S)-3-HYDROXY-4-(METHYLAMINO)PIPERIDINE-1-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4 (Potassium permanganate)
Reducing Agents: NaBH4 (Sodium borohydride), LiAlH4 (Lithium aluminium hydride)
Nucleophiles: Various amines, alcohols, and thiols
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Regeneration of alcohols
Substitution: Formation of new amine derivatives
Scientific Research Applications
TERT-BUTYL (3R,4S)-3-HYDROXY-4-(METHYLAMINO)PIPERIDINE-1-CARBOXYLATE has diverse applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Industrial Applications: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of TERT-BUTYL (3R,4S)-3-HYDROXY-4-(METHYLAMINO)PIPERIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to or inhibit.
Pathways Involved: The compound may modulate biochemical pathways by altering enzyme activity or receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3R,4S)-tert-butyl 3-hydroxy-4-(amino)piperidine-1-carboxylate
- (3R,4S)-tert-butyl 3-hydroxy-4-(ethylamino)piperidine-1-carboxylate
Uniqueness
- Chirality : The specific (3R,4S) configuration imparts unique stereochemical properties.
- Functional Groups : The combination of hydroxy and methylamino groups provides distinct reactivity and potential applications compared to similar compounds.
Properties
IUPAC Name |
tert-butyl (3R,4S)-3-hydroxy-4-(methylamino)piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-5-8(12-4)9(14)7-13/h8-9,12,14H,5-7H2,1-4H3/t8-,9+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTNDELWOIWDMK-DTWKUNHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)O)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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